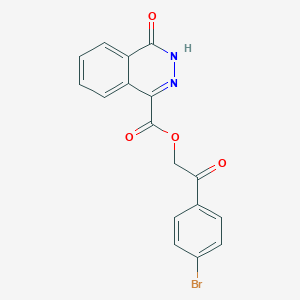
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, BEMOSA has shown promising results in scientific research for its potential therapeutic effects in other areas.
Mécanisme D'action
The mechanism of action of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that plays a key role in regulating the pH of tumor microenvironments. By inhibiting this enzyme, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can disrupt the acidic environment that promotes tumor growth and metastasis. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of other enzymes such as carbonic anhydrase II and III, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can reduce tumor growth and metastasis in mouse models of breast cancer and melanoma. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. These effects are believed to be due to the inhibition of carbonic anhydrase enzymes and the resulting changes in pH and oxygenation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments is its high yield and purity. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for research on N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide could be studied for its potential effects on other disease models such as neurodegenerative diseases and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in clinical settings, which could pave the way for its use in human therapies.
Méthodes De Synthèse
The synthesis of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of the reaction is relatively high, making N-benzyl-5-ethyl-2-methoxybenzenesulfonamide an attractive compound for further research.
Applications De Recherche Scientifique
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various disease models. One of the most promising applications of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is in the treatment of cancer. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Propriétés
Formule moléculaire |
C16H19NO3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-9-10-15(20-2)16(11-13)21(18,19)17-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 |
Clé InChI |
NLJWDYILXHVYMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)




![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
